![molecular formula C11H11F3O2 B13541323 (3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)
(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is radical trifluoromethylation, where carbon-centered radical intermediates are used to introduce the trifluoromethyl group . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the substituents involved.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable for creating compounds with specific properties.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The trifluoromethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability or specific reactivity.
Mecanismo De Acción
The mechanism of action of (3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
4-Phenyl-2-(trifluoromethyl)butanoic acid: This compound shares a similar structure but differs in the position of the trifluoromethyl group.
Trifluoromethylated aromatic compounds: These compounds contain a trifluoromethyl group attached to an aromatic ring, similar to (3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the position of the trifluoromethyl group
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1 |
Clave InChI |
DSJWDXJWTSIGMD-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


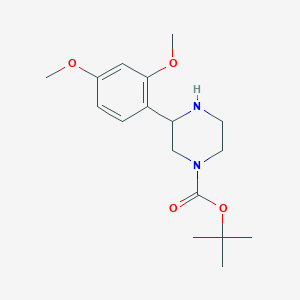
![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
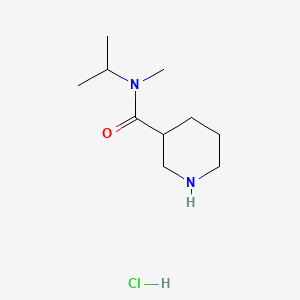
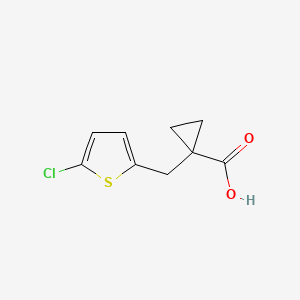
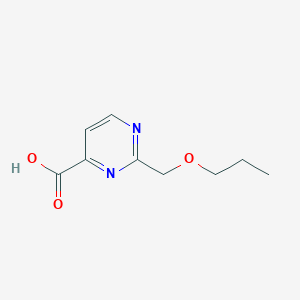

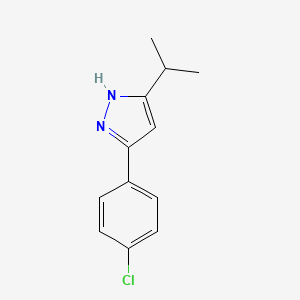
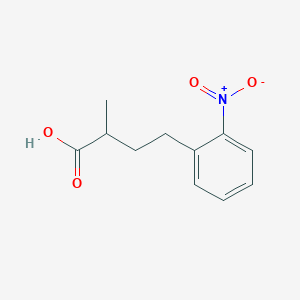
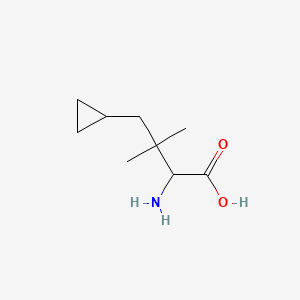
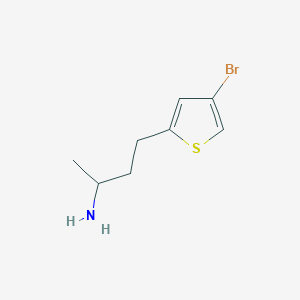
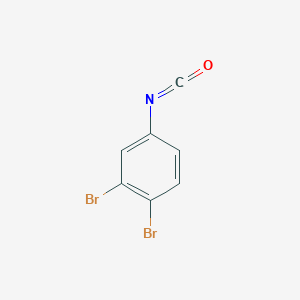
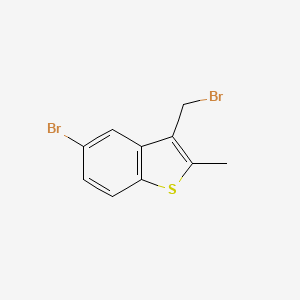
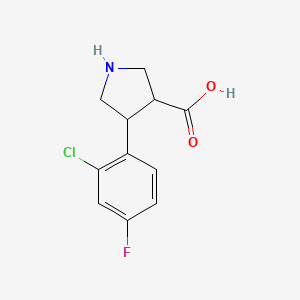
![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
